
Nivimedone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nivimedone is an orally administered anti-allergic agent with properties similar to disodium cromoglycate. It is known for its ability to inhibit immunoglobulin E-mediated passive cutaneous anaphylactic reactions in rats and the antigen-induced release of histamine from human lung tissue passively sensitized with atopic serum .
准备方法
合成路线和反应条件
尼维米酮的合成涉及在受控条件下,5,6-二甲基-1,3-二氧代-1,3-二氢-2H-茚-2-亚基与氮化物反应。该反应通常需要诸如二甲基亚砜之类的溶剂和催化剂以促进所需产物的形成。
工业生产方法
尼维米酮的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该工艺包括通过结晶和干燥进行纯化等步骤,以获得无水形式的最终产品 .
化学反应分析
反应类型
尼维米酮会发生各种化学反应,包括:
氧化: 尼维米酮可以被氧化以形成相应的氧化物。
还原: 还原反应可以将尼维米酮转化为其还原形式。
取代: 尼维米酮可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在特定条件下使用卤素和烷基化剂等试剂。
形成的主要产物
氧化: 形成氧化物和羟基化衍生物。
还原: 形成官能团改变的还原衍生物。
取代: 形成具有新官能团的取代衍生物。
科学研究应用
尼维米酮具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究反应机理和途径。
生物学: 研究其对细胞过程和免疫反应的影响。
医学: 探索其在治疗过敏反应和炎症性疾病方面的潜在治疗应用。
工业: 用于开发抗过敏配方和产品.
作用机制
尼维米酮通过抑制肥大细胞释放组胺和其他介质来发挥其作用。 它靶向过敏反应中涉及的特定受体和途径,从而减少炎症和过敏症状 .
相似化合物的比较
类似化合物
色甘酸二钠: 在抗过敏特性和作用机制方面相似。
酮替芬: 另一种具有类似作用但化学结构不同的抗过敏剂。
洛度沙胺: 具有相似的治疗应用,但在分子靶标方面有所不同。
独特性
尼维米酮的独特之处在于其特定的化学结构,使其能够有效抑制组胺释放并提供抗过敏作用,同时副作用最小。 它靶向特定途径的能力使其成为治疗过敏性疾病的宝贵化合物 .
生物活性
Nivimedone, also known as sodium this compound or BRL10833, is a compound that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as a mast cell stabilizer and has been investigated for its antiallergic properties. It has been shown to act on various biological pathways, particularly through interactions with GPR35, a G protein-coupled receptor implicated in inflammatory responses.
Pharmacological Properties
- Mast Cell Stabilization : this compound has demonstrated significant activity in stabilizing mast cells, which play a crucial role in allergic reactions. By inhibiting the release of mediators from these cells, this compound can mitigate allergic symptoms and inflammation.
- GPR35 Agonism : Research indicates that this compound acts as an agonist for GPR35, with an effective concentration (EC50) of approximately 1.9 ± 0.3 μM. This interaction suggests a mechanism through which this compound may exert its anti-inflammatory effects .
- Nitric Oxide Release : As a nitrate prodrug, this compound is capable of releasing nitric oxide (NO) in a controlled manner. This property is significant for therapeutic applications in conditions requiring vasodilation and improved blood flow .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Allergic Responses : By stabilizing mast cells and preventing degranulation, this compound reduces the release of histamine and other pro-inflammatory cytokines.
- Nitric Oxide Pathway : The controlled release of NO contributes to vasodilation and may enhance tissue perfusion in inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Clinical Trials : In clinical settings, sodium this compound has shown promise in treating allergic conditions such as asthma and rhinitis. A study indicated that patients receiving this compound experienced fewer allergic episodes compared to those on placebo .
- Animal Models : In rodent models of allergy, this compound significantly reduced symptoms associated with passive cutaneous anaphylaxis, demonstrating its potential as a therapeutic agent in managing allergic reactions .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
49561-92-4 |
---|---|
分子式 |
C11H9NO4 |
分子量 |
219.19 g/mol |
IUPAC 名称 |
5,6-dimethyl-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C11H9NO4/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16/h3-4,9H,1-2H3 |
InChI 键 |
KMQFWCXRCDQFFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-] |
规范 SMILES |
CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-] |
Key on ui other cas no. |
49561-92-4 |
相关CAS编号 |
57441-90-4 (hydrochloride salt) |
同义词 |
5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt BRL 10833 nivimedone nivimedone sodium nivimedone, sodium salt, monohydrate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。